2,5-Dimethyl-3-phenyl-6-(prop-2-en-1-yl)pyrazolo[1,5-a]pyrimidin-7-ol
Description
2,5-Dimethyl-3-phenyl-6-(prop-2-en-1-yl)pyrazolo[1,5-a]pyrimidin-7-ol is a pyrazolo[1,5-a]pyrimidine derivative with a hydroxyl group at position 7, methyl substituents at positions 2 and 5, a phenyl group at position 3, and a propenyl (allyl) moiety at position 6. Its molecular formula is C₂₆H₂₄N₄OS, and it has a molecular weight of 440.56 g/mol . The hydroxyl group at position 7 is a critical functional site, enabling hydrogen bonding and influencing solubility and bioavailability. The propenyl group at position 6 introduces unsaturation, which may enhance conjugation and reactivity compared to saturated alkyl chains.
Properties
Molecular Formula |
C17H17N3O |
|---|---|
Molecular Weight |
279.34 g/mol |
IUPAC Name |
2,5-dimethyl-3-phenyl-6-prop-2-enyl-1H-pyrazolo[1,5-a]pyrimidin-7-one |
InChI |
InChI=1S/C17H17N3O/c1-4-8-14-11(2)18-16-15(13-9-6-5-7-10-13)12(3)19-20(16)17(14)21/h4-7,9-10,19H,1,8H2,2-3H3 |
InChI Key |
JLOMNHMPZCGGNJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=NC(=C(C(=O)N2N1)CC=C)C)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethyl-3-phenyl-6-(prop-2-en-1-yl)pyrazolo[1,5-a]pyrimidin-7-ol typically involves the condensation of appropriate pyrazole and pyrimidine derivatives. One common method includes the reaction of 3-phenyl-1H-pyrazole-5-carbaldehyde with 2,5-dimethyl-4,6-dihydroxypyrimidine in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like ethanol under reflux conditions for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethyl-3-phenyl-6-(prop-2-en-1-yl)pyrazolo[1,5-a]pyrimidin-7-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens (e.g., chlorine) in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of pyrazolo[1,5-a]pyrimidine oxides.
Reduction: Formation of reduced pyrazolo[1,5-a]pyrimidine derivatives.
Substitution: Formation of halogenated or alkylated pyrazolo[1,5-a]pyrimidine derivatives.
Scientific Research Applications
2,5-Dimethyl-3-phenyl-6-(prop-2-en-1-yl)pyrazolo[1,5-a]pyrimidin-7-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and phosphodiesterases.
Medicine: Investigated for its anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,5-Dimethyl-3-phenyl-6-(prop-2-en-1-yl)pyrazolo[1,5-a]pyrimidin-7-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases by binding to their active sites, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the modulation of various cellular pathways, including those involved in inflammation and cancer progression .
Comparison with Similar Compounds
Structure-Activity Relationship (SAR) Insights :
- Substitutions at position 5 (methyl in the target) are critical for maintaining kinase inhibition potency, as bulkier groups (e.g., propyl) reduce activity .
- The allyl group at position 6 allows for modular derivatization via click chemistry, enabling the development of glycohybrids or triazole-linked analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
